N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-pyridin-2-yl-2-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxy]acetamide , is a fascinating compound with a complex structure. Let’s break it down step by step.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Coumarin Derivative Formation:
Industrial Production:
While industrial-scale production methods may vary, chemical manufacturers typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Substitution: Substituents on the coumarin ring can be modified.
Reduction: Reduction of the keto group (2-oxo) is possible.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major products formed during these reactions include modified coumarin derivatives and their conjugates.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Coumarin derivatives are used as fluorescent probes due to their unique emission properties.
Drug Design: Researchers explore modifications of coumarin scaffolds for drug development.
Biology and Medicine:
Antioxidant Properties: Some coumarins exhibit antioxidant effects.
Anti-Inflammatory Activity: Coumarin derivatives have anti-inflammatory potential.
Anticancer Research: Investigations into their antitumor properties continue.
Industry:
Dye Industry: Coumarins contribute to the coloration of dyes.
Pharmaceuticals: Coumarin-based drugs are used in medicine.
Mechanism of Action
The precise mechanism of action for N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-17-11(3)13(5-4-12(9)17)26-8-15(22)19-6-14(21)20-7-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
BAVSAIBJKXPDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
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